molecular formula C11H7BrF6O3 B14065022 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one

Cat. No.: B14065022
M. Wt: 381.07 g/mol
InChI Key: KVSQAPCXUIOTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves multiple steps. One common method includes the reaction of 2,5-bis(trifluoromethoxy)benzene with a brominating agent to introduce the bromine atom. This is followed by a Friedel-Crafts acylation reaction to attach the propanone group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various organoboron compounds for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Similar compounds to 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one include:

The uniqueness of this compound lies in its combination of trifluoromethoxy groups and a bromopropanone moiety, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H7BrF6O3

Molecular Weight

381.07 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethoxy)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6O3/c12-4-3-8(19)7-5-6(20-10(13,14)15)1-2-9(7)21-11(16,17)18/h1-2,5H,3-4H2

InChI Key

KVSQAPCXUIOTIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)CCBr)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.